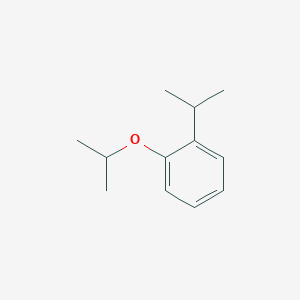

Isopropyl 2-Isopropylphenyl Ether

描述

准备方法

Synthetic Routes and Reaction Conditions: Isopropyl 2-Isopropylphenyl Ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of isopropyl alcohol and isopropylphenol as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: Isopropyl 2-Isopropylphenyl Ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Alkyl halides and alcohols.

科学研究应用

Synthesis and Organic Chemistry Applications

Isopropyl 2-Isopropylphenyl Ether is utilized as a solvent and reagent in various organic synthesis processes. Its dual isopropyl substitutions enhance its solubility and reactivity compared to simpler ethers, making it a valuable component in the following applications:

- Preparation of RXR Agonists : This compound serves as a precursor in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists, which are crucial in regulating gene expression related to cellular differentiation and metabolism .

- Catalyst for O-Alkylated Phenols : It acts as a rearrangement catalyst for the preparation of o-alkylated phenols, facilitating the formation of complex aromatic compounds essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

Research has highlighted the potential of this compound in medicinal chemistry:

- Bioisosteric Approaches : In studies aimed at improving ligand affinity and selectivity for muscarinic receptors, derivatives of this ether have been explored as bioisosteres, leading to the identification of new compounds with enhanced pharmacological profiles .

- Anticancer Research : Investigations into its derivatives have shown promising results in breast cancer cell lines, where novel conjugates demonstrated significant anticancer properties .

Data Table: Comparison of Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₈O | Dual isopropyl groups enhance solubility |

| Ethoxybenzene | C₈H₁₀O | Contains an ethoxy group instead of isopropoxy |

| Phenetole | C₈H₁₀O | A simple ether primarily used as a solvent |

| Isobutyl Phenyl Ether | C₁₂H₁₈O | Contains an isobutyl group differing in branching |

Industrial Applications

This compound finds utility beyond laboratory settings:

- Flavor and Fragrance Industry : Due to its phenolic odor, it is employed as a flavoring agent in food products and fragrances, contributing to the sensory profile of various consumer goods .

- Chemical Manufacturing : Its role as a solvent in chemical processes supports the production of various industrial chemicals, enhancing reaction efficiency and product yield.

Case Studies

-

Synthesis of RXR Agonists :

- A study demonstrated that this compound could be effectively utilized to synthesize RXR agonists with specific activity towards targeted receptors, showcasing its potential in drug development.

-

Anticancer Properties :

- Research focused on conjugates derived from this ether revealed significant cytotoxic effects on breast cancer cells, indicating its potential role in developing new cancer therapies.

作用机制

The mechanism of action of Isopropyl 2-Isopropylphenyl Ether involves its role as a catalyst or reagent in chemical reactions. It facilitates the rearrangement of isopropoxybenzene to form o-alkylated phenols . In biological systems, it acts as a subtype-selective retinoid X receptor (RXR) agonist, modulating the activity of RXR pathways .

相似化合物的比较

Isopropylphenyl Ether: Similar in structure but lacks the additional isopropyl group.

2-Isopropylphenol: Contains a hydroxyl group instead of an ether linkage.

Propofol: A well-known anesthetic with a similar isopropylphenyl structure but different functional groups.

Uniqueness: Isopropyl 2-Isopropylphenyl Ether is unique due to its dual isopropyl groups attached to the phenyl ring, which enhances its reactivity and specificity in chemical reactions. Its ability to act as a subtype-selective RXR agonist also sets it apart from other similar compounds .

生物活性

Isopropyl 2-Isopropylphenyl Ether (CAS No. 14366-59-7) is a chemical compound recognized for its potential biological activity, particularly in the context of pharmaceutical applications. Its structure, consisting of a phenyl ring substituted with two isopropyl groups and an ether functional group, suggests it may interact with various biological systems. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 182.27 g/mol

- Appearance : Colorless liquid

This compound has been studied for its role as a potent subtype-selective retinoid X receptor (RXR) agonist. RXRs are nuclear receptors that play critical roles in regulating gene expression involved in various physiological processes, including metabolism, cell differentiation, and apoptosis. The compound's ability to selectively activate RXR pathways suggests potential therapeutic applications in conditions like cancer and metabolic disorders .

Toxicological Profile

The toxicological data for this compound is limited. However, the following points summarize available information:

- Acute Toxicity : No specific data on oral or inhalation toxicity is available.

- Skin and Eye Irritation : Limited information suggests potential for irritation but lacks definitive studies.

- Environmental Impact : There are no reported data on aquatic toxicity or bioaccumulation potential .

Study on RXR Agonism

A significant study focused on the compound's efficacy as an RXR agonist demonstrated its ability to modulate gene expression linked to lipid metabolism. In vitro assays revealed that this compound could enhance the transcriptional activity of RXR in the presence of retinoic acid, indicating its potential role in managing metabolic syndromes .

Comparative Analysis with Other Compounds

A comparative analysis involving this compound and other known RXR agonists highlighted its unique selectivity profile. The study utilized various in silico tools to predict biological interactions and toxicity profiles, suggesting that this compound might offer a favorable safety margin compared to traditional RXR ligands .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 182.27 g/mol |

| RXR Agonist Activity | Potent subtype-selective |

| Acute Toxicity | Not fully characterized |

| Skin Irritation Potential | Limited data available |

| Environmental Impact | No significant data available |

属性

IUPAC Name |

1-propan-2-yl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXDDAHZRPCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162487 | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14366-59-7 | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL 2-ISOPROPYLPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F1M70H01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。